

Off-target effects of GSK2973980A to consider

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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

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Technical Support Center: GSK2973980A

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **GSK2973980A**, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **GSK2973980A**?

GSK2973980A is a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the terminal step of triglyceride synthesis.

Q2: What are the known off-targets for **GSK2973980A**?

Based on preclinical assessments, **GSK2973980A** has been shown to be highly selective for DGAT1. Key enzymes that were evaluated for off-target activity include DGAT2, Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and ACAT2.

Q3: How was the selectivity of **GSK2973980A** determined?

The selectivity of **GSK2973980A** and its precursors was evaluated using in vitro enzymatic assays. These assays measure the inhibitory activity of the compound against the primary target (DGAT1) and potential off-targets (e.g., DGAT2, ACAT1, ACAT2).

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype observed at high concentrations.	Although highly selective, at supra-physiological concentrations, GSK2973980A might engage with other cellular targets.	- Perform a dose-response experiment to confirm if the effect is concentration-dependent Consider using a structurally distinct DGAT1 inhibitor as a control Conduct a broad off-target screening panel (e.g., kinase panel, receptor panel) to identify potential secondary targets.
Inconsistent results in in vivo models.	Differences in species-specific enzyme homology or metabolism could lead to varied on-target and off-target effects.	- Verify the sequence homology of DGAT1 and key off-targets between the species used and humans Characterize the pharmacokinetic and pharmacodynamic profile of GSK2973980A in the specific animal model.
Observed effects do not align with known DGAT1 biology.	The phenotype might be a result of inhibiting a yet unidentified off-target.	- Consult the literature for known functions of potential off-targets identified in screening panels Employ chemoproteomics or other target identification methods to uncover novel binding partners.

Data on Off-Target Effects

The selectivity of a precursor to **GSK2973980A**, compound S-12a, was evaluated against other key acyltransferases. The data demonstrates a high degree of selectivity for DGAT1.



Target Enzyme	Selectivity Fold vs. hDGAT1
Human DGAT2	>1000
Human ACAT1 (SOAT1)	>1000
Human ACAT2 (SOAT2)	>1000

Data extracted from Cheung, M. et al. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 9(2), 103-108.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target enzyme.

- Enzyme and Substrate Preparation:
 - Recombinantly express and purify the target enzymes (e.g., human DGAT1, DGAT2, ACAT1, ACAT2).
 - Prepare the specific substrates for each enzyme in an appropriate buffer.
- Compound Preparation:
 - Prepare a stock solution of GSK2973980A in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions to create a range of compound concentrations for IC50 determination.
- Assay Reaction:
 - In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound.
 - Include appropriate controls (no enzyme, no substrate, no compound).



 Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

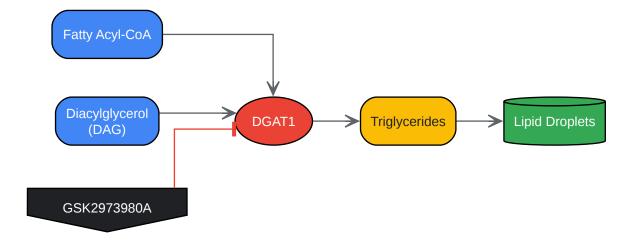
Detection:

- Terminate the reaction.
- Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, mass spectrometry).

Data Analysis:

- Calculate the percent inhibition for each compound concentration relative to the control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- Selectivity is calculated as the ratio of the IC50 value for the off-target to the IC50 value for the primary target.

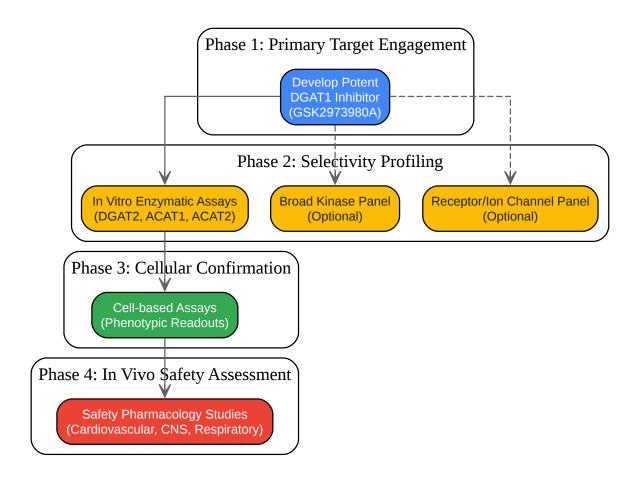
Visualizations



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Caption: DGAT1 signaling pathway and the inhibitory action of **GSK2973980A**.





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Caption: A typical workflow for assessing the off-target effects of a selective inhibitor.

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